N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that incorporates several significant functional groups, including an indole, a fluoro-substituted benzamide, and a tetraazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be chlorinated to introduce the chloro substituent.
The fluoro-substituted benzamide can be synthesized separately and then coupled with the indole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution of the chloro group can yield various substituted indole derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The fluoro-substituted benzamide may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-purin-9-yl)acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(5-fluoro-1H-indol-1-yl)acetamide
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a chloro-substituted indole and a fluoro-substituted benzamide in the same molecule is relatively rare, making it a valuable compound for further research .
Properties
Molecular Formula |
C18H14ClFN6O |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14ClFN6O/c19-15-2-1-3-16-13(15)6-8-25(16)9-7-21-18(27)14-10-12(20)4-5-17(14)26-11-22-23-24-26/h1-6,8,10-11H,7,9H2,(H,21,27) |
InChI Key |
IDFJUEMMYIPNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4)C(=C1)Cl |
Origin of Product |
United States |
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